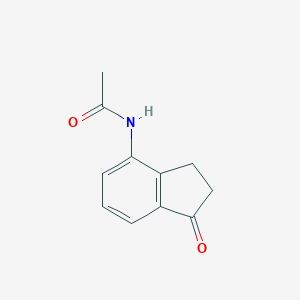
デソタミド
概要
説明
デソタミドは、非リボソームペプチド系抗生物質であるデソタミドファミリーに属します。 これらの化合物は、6~10個のアミノ酸からなる環状ペプチドです 。 デソタミドとその関連化合物は、強力な抗菌作用と独自の生合成経路により、注目を集めています .
科学的研究の応用
Desotamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, desotamide is used as a model compound for studying non-ribosomal peptide synthesis and biosynthesis . In biology, it serves as a tool for investigating microbial interactions and secondary metabolite production . In medicine, desotamide is being explored for its potential as a new antibiotic to combat drug-resistant bacterial infections . In industry, desotamide and its analogues are used in the development of new antimicrobial agents .
生化学分析
Biochemical Properties
Desotamide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The biosynthesis of desotamide involves large multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs), which are assembly-line-like machines organized into modules . Each module incorporates a single monomeric building block until the final polypeptide is generated .
Molecular Mechanism
The molecular mechanism of desotamide involves its highly functionalized scaffolds being cyclized by a standalone cyclase . This process is independent of the ribosome
Metabolic Pathways
The α-amino acid is primarily observed as an intermediate in primary metabolic pathways, such as the urea cycle or as a biosynthetic intermediate to the amino acid Arg .
Transport and Distribution
Desotamide is transported and distributed within cells and tissues. The genes dsaKL encode a classic ABC transporter system that, when deleted, decreased the titre of desotamide . This suggests that these genes play a crucial role in the transport and distribution of desotamide.
準備方法
合成経路と反応条件: デソタミドは、モジュール状に配置された大型の多機能酵素である非リボソームペプチドシンテターゼ(NRPS)によって合成されます 。 これらのモジュールは、最終的なポリペプチドが生成されるまで、単一のモノマー性ビルディングブロックを取り込みます 。 生合成には、ローディング、伸長、および終結モジュールが関与し、それぞれが環状ペプチド構造の形成に貢献しています .
工業生産方法: デソタミドの工業生産には、幅広い二次代謝産物を産生することで知られるストレプトマイセス属を用いた発酵プロセスが用いられます 。 発酵条件は、デソタミドの収率を高めるように最適化され、その後、クロマトグラフィー法を用いて精製されます .
化学反応解析
反応の種類: デソタミドは、酸化、還元、置換反応など、さまざまな化学反応を起こします 。 これらの反応は、デソタミドの構造を改変して抗菌活性を高めるために不可欠です。
一般的な試薬と条件: デソタミドの化学反応に用いられる一般的な試薬には、酸化剤、還元剤、求核剤などがあります 。 反応は、通常、制御された条件下で行われ、目的の改変が達成されるようにします。
生成される主な生成物: デソタミドの化学反応から生成される主な生成物には、抗菌活性が向上したアナログが含まれます 。 これらのアナログは、環状ペプチド構造内の特定のアミノ酸残基を置換することにより合成されます .
科学研究への応用
デソタミドは、化学、生物学、医学、産業など、幅広い科学研究に利用されています 。 化学では、デソタミドは、非リボソームペプチド合成と生合成を研究するためのモデル化合物として使用されています 。 生物学では、微生物間の相互作用と二次代謝産物の生成を調査するためのツールとして役立っています 。 医学では、デソタミドは、薬剤耐性菌感染症に対抗するための新しい抗生物質としての可能性を探求されています 。 産業では、デソタミドとそのアナログは、新しい抗菌剤の開発に利用されています .
化学反応の分析
Types of Reactions: Desotamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the structure of desotamide to enhance its antibacterial activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of desotamide include oxidizing agents, reducing agents, and nucleophiles . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the chemical reactions of desotamide include analogues with improved antibacterial activity . These analogues are synthesized by substituting specific amino acid residues in the cyclic peptide structure .
作用機序
類似化合物との比較
特性
IUPAC Name |
2-[(2S,8S,11S,14R,17S)-17-[(2R)-butan-2-yl]-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)/t20-,24+,25-,26+,27+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGXNPVJAKBNOK-DTWKRICWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941214 | |
| Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194660-14-5 | |
| Record name | Desotamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194660145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)




